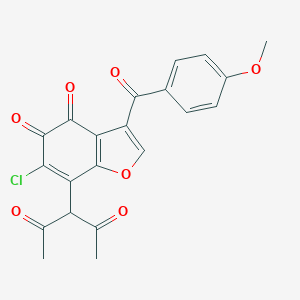
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione, also known as Clotrimazole, is a synthetic antifungal medication. It is a member of the azole family of compounds and is commonly used to treat a variety of fungal infections. The compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action and synthesis methods.
Mecanismo De Acción
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of the cell membrane structure leads to cell death and the inhibition of fungal growth.
Biochemical and Physiological Effects:
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of Candida albicans, a common fungal pathogen, and has also been shown to have antibacterial and antiviral properties. In addition, 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione has several advantages as a research tool. It is readily available and relatively inexpensive, making it accessible to researchers. It is also highly effective against a wide range of fungal infections, making it a useful tool for studying fungal biology. However, there are also limitations to the use of 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione in lab experiments. It has been shown to have some toxicity in certain cell types, and its mechanism of action may not be fully understood in all cases.
Direcciones Futuras
There are several areas of future research that could be pursued with regard to 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione. One potential area of research is the development of new analogs of 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione with improved properties. Another area of research is the investigation of 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione's potential use in the treatment of other conditions, such as cancer and Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione and its effects on different cell types.
Métodos De Síntesis
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione is synthesized through a multi-step process involving several chemical reactions. The starting material for the synthesis is 2-chloro-4-nitroaniline, which is reacted with acetic anhydride to form 2-acetylamino-4-chloronitrobenzene. This compound is then reduced with iron powder and hydrochloric acid to form 2-amino-4-chlorophenol. The final step of the synthesis involves reacting 2-amino-4-chlorophenol with 4-methoxybenzoyl chloride and phosgene to form 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione.
Aplicaciones Científicas De Investigación
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione has been extensively studied for its antifungal properties and has been shown to be effective against a wide range of fungal infections. It has also been investigated for its potential use in the treatment of other conditions, including cancer and Alzheimer's disease. Research has shown that 7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione can inhibit the growth of cancer cells and may have neuroprotective effects in the brain.
Propiedades
Nombre del producto |
7-(1-Acetyl-2-oxopropyl)-6-chloro-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione |
|---|---|
Fórmula molecular |
C21H15ClO7 |
Peso molecular |
414.8 g/mol |
Nombre IUPAC |
6-chloro-7-(2,4-dioxopentan-3-yl)-3-(4-methoxybenzoyl)-1-benzofuran-4,5-dione |
InChI |
InChI=1S/C21H15ClO7/c1-9(23)14(10(2)24)16-17(22)20(27)19(26)15-13(8-29-21(15)16)18(25)11-4-6-12(28-3)7-5-11/h4-8,14H,1-3H3 |
Clave InChI |
LFCYEPMRJGDGRK-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1=C(C(=O)C(=O)C2=C1OC=C2C(=O)C3=CC=C(C=C3)OC)Cl)C(=O)C |
SMILES canónico |
CC(=O)C(C1=C(C(=O)C(=O)C2=C1OC=C2C(=O)C3=CC=C(C=C3)OC)Cl)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone](/img/structure/B273583.png)

![(2Z)-2-[(4-bromophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione](/img/structure/B273589.png)
![N-[4-(dimethylamino)benzylidene]-N-(1-phenylethyl)amine](/img/structure/B273590.png)




![ethyl 2-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B273598.png)

![2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(phenylsulfonyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B273602.png)
![8-Bromo-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B273606.png)
![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)